Kinase Profiling: PI3Kδ-Mediated AKT Phosphorylation Inhibition in Cellular Context
In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine demonstrated an IC50 of 102 nM after 30 minutes of electrochemiluminescence detection [1]. This cellular activity is approximately 44-fold weaker than its biochemical binding affinity for the PI3Kδ enzyme (IC50 = 2.3 nM, fluorescence polarization assay), indicating a significant translation gap between isolated enzyme and intact cell systems [1]. In contrast, the related imatinib-core analog N-(4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine showed >10-fold lower potency in comparable PI3Kδ biochemical assays, suggesting the 4-methoxy group confers a specific advantage for PI3Kδ engagement within this scaffold class [2].
| Evidence Dimension | PI3Kδ-mediated cellular AKT phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM (Ri-1 cells, 30 min, electrochemiluminescence) |
| Comparator Or Baseline | Target compound biochemical PI3Kδ binding IC50 = 2.3 nM; N-(4-methylphenyl) analog PI3Kδ biochemical IC50 > 25 nM (class-level data) |
| Quantified Difference | ~44-fold cellular-to-biochemical shift for target compound; >10-fold potency advantage over 4-methyl analog in biochemical assay |
| Conditions | Ri-1 cells; PI3Kδ-mediated pAKT(S473) electrochemiluminescence assay; 30 min incubation; human PI3Kδ fluorescence polarization binding assay |
Why This Matters
Procurement of the 4-methoxy analog is justified when a PI3Kδ-active probe with balanced cellular permeability is required, as the methoxy group enhances biochemical potency compared to alkyl-substituted analogs.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). Affinity data for PI3Kδ inhibition. Retrieved from BindingDB.org. View Source
- [2] El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. (SAR context for N-aryl substitution effects). View Source
